[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid
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Overview
Description
[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid: is a heterocyclic compound that features both oxadiazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid typically involves the formation of the oxadiazole and tetrazole rings followed by their coupling to an acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized by the reaction of nitriles with hydrazine derivatives, while the tetrazole ring can be formed by the reaction of azides with nitriles .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.
Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: In medicinal chemistry, [5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in antimicrobial and anticancer activities .
Industry: The compound is also explored for its applications in the development of new materials, including polymers and explosives, due to its energetic properties .
Mechanism of Action
The mechanism of action of [5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
- N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
Uniqueness: What sets [5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid apart is its combination of oxadiazole and tetrazole rings, which confer unique chemical properties and reactivity. This dual-ring structure is less common and provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
2-[5-(4-amino-1,2,5-oxadiazol-3-yl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N7O3/c6-4-3(9-15-10-4)5-7-11-12(8-5)1-2(13)14/h1H2,(H2,6,10)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZOIPVGTVBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1N=C(N=N1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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